1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1396762-41-6
VCID: VC3113162
InChI: InChI=1S/C8H8ClF3N2.ClH/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12;/h2-4H,13H2,1H3;1H
SMILES: CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl
Molecular Formula: C8H9Cl2F3N2
Molecular Weight: 261.07 g/mol

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

CAS No.: 1396762-41-6

Cat. No.: VC3113162

Molecular Formula: C8H9Cl2F3N2

Molecular Weight: 261.07 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride - 1396762-41-6

Specification

CAS No. 1396762-41-6
Molecular Formula C8H9Cl2F3N2
Molecular Weight 261.07 g/mol
IUPAC Name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C8H8ClF3N2.ClH/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12;/h2-4H,13H2,1H3;1H
Standard InChI Key CSDAZRHNSLJBCA-UHFFFAOYSA-N
SMILES CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl
Canonical SMILES CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl

Introduction

Chemical Identity and Structure

Molecular Composition and Structural Features

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is characterized by a pyridine ring substituted with multiple functional groups. The molecule contains a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring, with an ethanamine group attached at the 2-position. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.

Chemical and Physical Properties

The chemical identity of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is defined by the following properties:

PropertyValue
CAS Number1396762-41-6
Molecular FormulaC₈H₈ClF₃N₂·HCl
Molecular Weight261.07 g/mol (approximate)
Physical StateSolid
Purity (Commercial)98%
Standard Quantity10g
Lead Time2 WEEKS

The free base form of this compound, 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, has the CAS number 326809-08-9 with a molecular weight of 224.61 g/mol .

Structural Comparison with Analogues

Related Pyridine Derivatives

Several structurally related compounds offer insight into the chemical behavior and potential applications of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride. These analogues include:

Compound NameCAS NumberMolecular FormulaKey Structural Difference
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride326816-37-9C₈H₉Cl₂F₃N₂Contains an ethyl linker rather than a methyl group
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride326476-49-7C₇H₇Cl₂F₃N₂Contains a methanamine instead of ethanamine group
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethan-1-amine hydrochloride1208081-06-4C₈H₈ClF₃N₂O·HClContains an oxy-ethylamine substituent
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethan-1-amine dihydrochlorideNot specifiedC₈H₁₀Cl₃F₃N₂SContains a thioether linkage to ethanamine

This structural diversity highlights the versatility of the 3-chloro-5-(trifluoromethyl)pyridine scaffold as a foundation for developing compounds with varying physicochemical properties and potential applications .

Applications in Chemical Research

Building Block in Organic Synthesis

The structural features of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride make it a valuable building block in organic synthesis. The presence of multiple functional groups provides opportunities for further chemical modifications, enabling the development of more complex molecules.

Pharmaceutical Research

Compounds containing the 3-chloro-5-(trifluoromethyl)pyridine core have demonstrated potential in pharmaceutical research. For example, similar structures have been explored in the development of positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors . The trifluoromethyl group, in particular, can enhance metabolic stability and membrane permeability of drug candidates.

Physical and Chemical Characteristics

Solubility Profile

As a hydrochloride salt, the compound is expected to exhibit enhanced solubility in polar solvents compared to its free base form. This property is advantageous for applications requiring aqueous solubility, such as biological assays and pharmaceutical formulations.

Structural Characteristics and Reactivity

Electronic Properties

The electronic properties of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride are significantly influenced by its substituents:

  • The trifluoromethyl group at the 5-position is strongly electron-withdrawing, reducing electron density in the pyridine ring

  • The chlorine atom at the 3-position further contributes to the electron-deficient nature of the pyridine ring

  • The ethanamine group at the 2-position provides a site for hydrogen bonding and potential coordination with metals

Reactivity Patterns

Based on its structural features, 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is expected to exhibit specific reactivity patterns:

  • The primary amine group can participate in various nucleophilic reactions

  • The pyridine nitrogen can act as a weak base or ligand for metal coordination

  • The electron-deficient pyridine ring may be susceptible to nucleophilic aromatic substitution reactions under appropriate conditions

SpecificationValue
Product Purity98%
Standard Quantity10g
Lead Time2 WEEKS
Physical FormSolid

These specifications indicate that the compound is typically produced in moderate quantities for research purposes rather than industrial-scale applications .

Research Applications and Future Directions

Structure-Activity Relationships

Studies of structurally related compounds have revealed interesting structure-activity relationships. For instance, research on N-pyrimidyl/pyridyl heterocycles containing trifluoromethyl groups has shown that specific sulfur-nitrogen non-bonding interactions can influence biological activity . Such findings highlight the potential importance of the 3-chloro-5-(trifluoromethyl)pyridine scaffold in drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator